

3-Chloro-4-hydroxyphenylacetic Acid as a Fungal Metabolite: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxyphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic organic compound produced as a secondary metabolite by certain fungi, most notably of the genus *Xylaria*. This technical guide provides a comprehensive overview of CHPAA, consolidating current knowledge on its biosynthesis, biological activities, and relevant experimental protocols. While research has highlighted its role as an auxin influx inhibitor and a scaffold for synthetic chemistry, its full biological potential remains an area of active investigation. This document aims to serve as a foundational resource for researchers in mycology, natural product chemistry, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities that have been harnessed for pharmaceutical and agricultural applications.^[1] Among these, halogenated natural products represent a unique chemical space, with chlorination often imparting enhanced bioactivity.^[1] **3-Chloro-4-hydroxyphenylacetic acid** (CHPAA) is one such chlorinated metabolite, first isolated from the endophytic microfungus *Xylaria* sp.^[2] Its structure, featuring a phenylacetic acid core with hydroxyl and chloro substitutions, makes it a subject of interest for its biosynthetic origins and

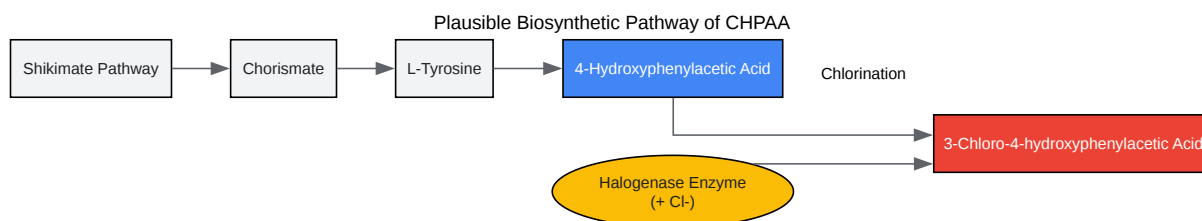
potential pharmacological applications. This guide synthesizes the available technical information on CHPAA, with a focus on its fungal origins and biological significance.

Biosynthesis of 3-Chloro-4-hydroxyphenylacetic Acid in Fungi

The precise biosynthetic pathway of **3-Chloro-4-hydroxyphenylacetic acid** in *Xylaria* sp. has not been fully elucidated. However, based on the known pathways of aromatic compound synthesis and enzymatic halogenation in fungi, a plausible pathway can be proposed.

The backbone of CHPAA, 4-hydroxyphenylacetic acid, is likely derived from the shikimate pathway, a conserved metabolic route in fungi, plants, and bacteria for the biosynthesis of aromatic amino acids.[3] This pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, a key precursor for various aromatic compounds, including the amino acid L-tyrosine. L-tyrosine can then be converted to 4-hydroxyphenylacetic acid through a series of enzymatic reactions.

The chlorination of the aromatic ring is catalyzed by a halogenase enzyme. Fungi are known to possess various halogenases, such as flavin-dependent halogenases and haloperoxidases, which are responsible for the incorporation of halogen atoms into secondary metabolites.[1] These enzymes utilize a source of chloride and an oxidizing agent to generate a reactive chlorine species that can electrophilically substitute the aromatic ring. The regioselectivity of the chlorination, at the C-3 position of 4-hydroxyphenylacetic acid, is determined by the specific halogenase enzyme present in the producing fungus.



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Caption: Plausible biosynthetic pathway of CHPAA in fungi.

Biological Activities and Quantitative Data

The biological activities of CHPAA have been explored in several contexts, though extensive quantitative data is limited in the available literature.

Cytotoxicity and Antiparasitic Activity

CHPAA and a library of its synthetic amide derivatives have been evaluated for their cytotoxic and antiparasitic activities. The parent compound and its derivatives showed no significant activity at a concentration of 10 μ M.

Compound	Assay	Cell Line/Organism	Activity	Reference
3-Chloro-4-hydroxyphenylacetic acid	Cytotoxicity	Human melanoma (MM96L)	Minimal activity	[4]
3-Chloro-4-hydroxyphenylacetic acid	Cytotoxicity	Human prostate (DU145)	Minimal activity	[4]
3-Chloro-4-hydroxyphenylacetic acid & derivatives (20)	Cytotoxicity	Human prostate (LNCaP)	No significant activity at 10 μ M	[4]
3-Chloro-4-hydroxyphenylacetic acid & derivatives (20)	Antiparasitic	Trypanosoma brucei brucei	No significant activity at 10 μ M	[4]
3-Chloro-4-hydroxyphenylacetic acid & derivatives (20)	Antiparasitic	Plasmodium falciparum	No significant activity at 10 μ M	[4]

Effect on Cellular Lipid Content

While CHPAA itself was not reported to have this activity, certain fluorobenzyl amide derivatives of CHPAA were found to significantly reduce cellular phospholipid and neutral lipid levels in prostate cancer cell lines.[4] This suggests that the CHPAA scaffold could be a valuable starting point for the development of compounds that modulate lipid metabolism.

Auxin Influx Inhibition

CHPAA has been identified as an auxin influx inhibitor in plants.[5][6] This activity can disrupt gravitropism in roots. Specific IC50 values for this inhibitory activity are not readily available in the reviewed literature.

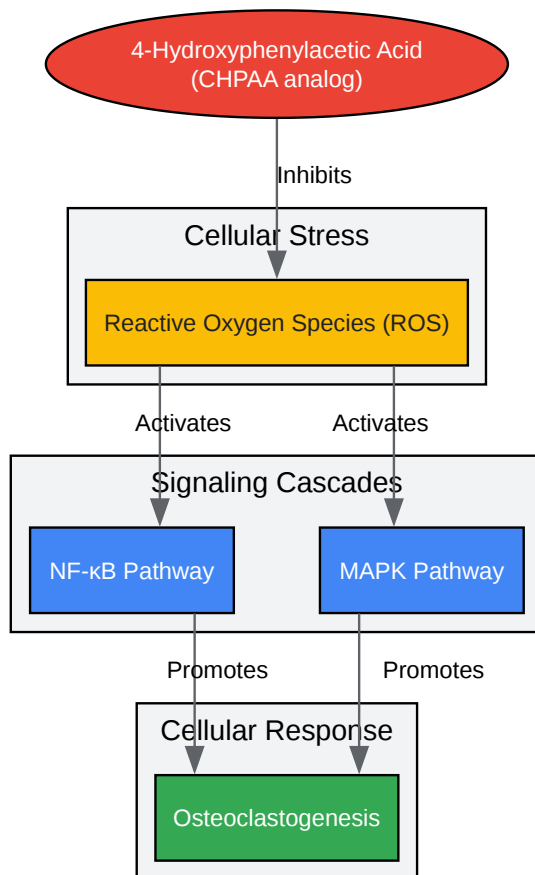
Antimicrobial and Phytotoxic Activities

While phenylacetic acid and its derivatives are known to possess antimicrobial and phytotoxic properties, specific quantitative data (e.g., MIC, IC50, or EC50 values) for **3-Chloro-4-hydroxyphenylacetic acid** were not found in the surveyed literature.[7][8] Secondary metabolites from *Xylaria* species have been shown to exhibit a broad range of antimicrobial activities.[3][9][10][11]

Potential Signaling Pathway Interactions

Direct studies on the signaling pathways affected by CHPAA are scarce. However, research on its non-chlorinated analog, 4-hydroxyphenylacetic acid (4-HPA), provides some insights into potential mechanisms of action. 4-HPA has been shown to inhibit osteoclastogenesis by reducing reactive oxygen species (ROS) accumulation and subsequently inhibiting the NF- κ B and MAPK signaling pathways. Given the structural similarity, it is plausible that CHPAA could exert its biological effects through similar mechanisms, although this requires experimental validation.

Potential Signaling Pathway Interactions



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Caption: Inferred signaling pathways based on 4-HPA activity.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of the producing organism, and the extraction, purification, and characterization of CHPAA.

Fungal Fermentation

This protocol is based on general methods for the cultivation of *Xylaria* sp. for secondary metabolite production.

Objective: To cultivate *Xylaria* sp. in liquid culture to produce **3-Chloro-4-hydroxyphenylacetic acid**.

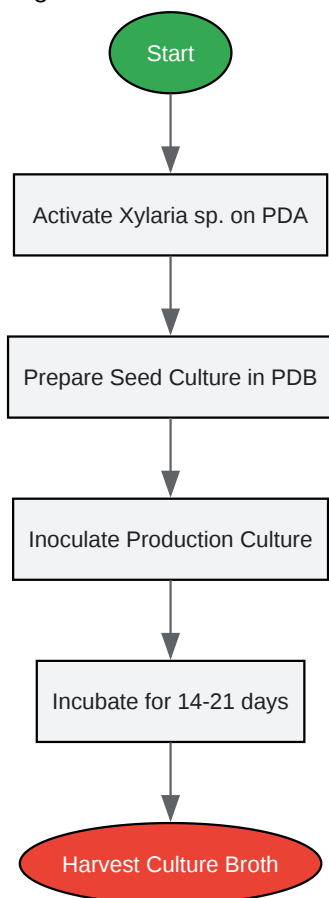
Materials:

- Xylaria sp. culture (e.g., from a culture collection)
- Potato Dextrose Agar (PDA) plates
- Potato Dextrose Broth (PDB)
- Erlenmeyer flasks (500 mL and 2 L)
- Sterile water
- Incubator shaker

Procedure:

- **Activation of Fungal Culture:** Inoculate a PDA plate with the Xylaria sp. culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
- **Seed Culture Preparation:** Aseptically transfer a few agar plugs (approximately 1 cm²) of the mycelial culture from the PDA plate into a 500 mL Erlenmeyer flask containing 200 mL of sterile PDB.
- Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.
- **Production Culture:** Inoculate 2 L Erlenmeyer flasks, each containing 1 L of PDB, with the seed culture (5-10% v/v).
- Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

Fungal Fermentation Workflow



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Caption: Workflow for fungal fermentation to produce CHPAA.

Extraction and Purification

Objective: To extract and purify CHPAA from the fungal culture broth.

Materials:

- Fungal culture broth from fermentation
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

- Silica gel for column chromatography
- Hexane
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp (254 nm)

Procedure:

- Extraction:
 - Separate the mycelial mass from the culture broth by filtration or centrifugation.
 - Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
- Purification:
 - Prepare a silica gel column packed in hexane.
 - Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
 - Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.
 - Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.

- Combine the fractions containing the compound of interest (identified by comparison with a standard or by subsequent characterization).
- Further purify the combined fractions by recrystallization or preparative TLC if necessary to obtain pure CHPAA.

Characterization

Objective: To confirm the identity and structure of the purified compound as **3-Chloro-4-hydroxyphenylacetic acid**.

Materials:

- Purified CHPAA
- NMR tubes
- Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass spectrometer (e.g., ESI-MS)
- Infrared (IR) spectrometer
- UV-Vis spectrophotometer

Procedure:

- Spectroscopic Analysis:
 - NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent and acquire ¹H NMR and ¹³C NMR spectra. The expected chemical shifts and coupling constants for CHPAA should be observed.
 - Mass Spectrometry: Analyze the compound by mass spectrometry to determine its molecular weight and fragmentation pattern. The expected molecular ion peak for C₈H₇ClO₃ should be observed.

- Infrared Spectroscopy: Obtain the IR spectrum of the compound to identify characteristic functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.
- UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent to determine the absorption maxima, which are characteristic of the chromophore.

Expected Spectroscopic Data for **3-Chloro-4-hydroxyphenylacetic acid**:

- ^1H NMR (DMSO- d_6 , δ , ppm): ~12.3 (s, 1H, -COOH), ~9.9 (s, 1H, -OH), ~7.2 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), ~3.5 (s, 2H, -CH $_2$ -).
- ^{13}C NMR (DMSO- d_6 , δ , ppm): ~173 (-COOH), ~150 (C-OH), ~130 (C-Cl), ~129, ~128, ~122, ~117 (aromatic CH), ~40 (-CH $_2$ -).
- Mass Spectrometry (ESI-MS): $[\text{M}-\text{H}]^-$ at m/z ~185.0.

Conclusion

3-Chloro-4-hydroxyphenylacetic acid is a fungal metabolite with established activity as an auxin influx inhibitor. While its direct therapeutic applications are yet to be fully realized, its chemical scaffold has proven useful in the generation of synthetic libraries for drug discovery, particularly in the context of modulating lipid metabolism in cancer cells. Further research is warranted to fully elucidate its biosynthetic pathway in *Xylaria* sp., expand the understanding of its biological activities through comprehensive quantitative screening, and investigate its potential interactions with cellular signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to produce, isolate, and characterize CHPAA, facilitating future investigations into this intriguing fungal metabolite.

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